molecular formula C8H17NO2 B3057064 (S)-Methyl 2-amino-5-methylhexanoate CAS No. 763877-90-3

(S)-Methyl 2-amino-5-methylhexanoate

Cat. No. B3057064
CAS RN: 763877-90-3
M. Wt: 159.23 g/mol
InChI Key: ZCUUVQGLXPIZRL-ZETCQYMHSA-N
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Description

(S)-Methyl 2-amino-5-methylhexanoate is a chiral compound that belongs to the class of amino acid derivatives. It is commonly referred to as L-Leucine methyl ester or L-Methyleucine. This compound is widely used in scientific research applications due to its unique properties and mechanism of action.

Mechanism Of Action

The mechanism of action of (S)-Methyl 2-amino-5-methylhexanoate is not fully understood. However, it is believed to act as a regulator of protein synthesis by activating the mTOR signaling pathway. This pathway is responsible for the regulation of various cellular processes such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects
(S)-Methyl 2-amino-5-methylhexanoate has been shown to have various biochemical and physiological effects. It has been reported to increase protein synthesis and enhance muscle growth. This compound has also been shown to improve cognitive function and memory retention.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (S)-Methyl 2-amino-5-methylhexanoate in lab experiments is its ability to enhance protein synthesis. This makes it a valuable tool for studying various cellular processes such as cell growth and proliferation. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the use of (S)-Methyl 2-amino-5-methylhexanoate in scientific research. One potential application is in the development of new drugs that target the mTOR signaling pathway. This compound may also have potential therapeutic applications in the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.

Scientific Research Applications

(S)-Methyl 2-amino-5-methylhexanoate is widely used in scientific research applications due to its unique properties. It is commonly used as a chiral building block in the synthesis of various compounds such as peptides and amino acids. This compound is also used as a reagent in the preparation of various derivatives of L-Leucine.

properties

IUPAC Name

methyl (2S)-2-amino-5-methylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)4-5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUUVQGLXPIZRL-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@@H](C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628681
Record name Methyl 5-methyl-L-norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-5-methylhexanoate

CAS RN

763877-90-3
Record name Methyl 5-methyl-L-norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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